

Carpachromene time-dependent effects glucose uptake

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Compound Focus: Carpachromene

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Quantitative Data on Carpachromene's Effects

The table below summarizes key quantitative findings from the study, showing how **carpachromene** increases glucose consumption in an insulin-resistant HepG2 cell model (HepG2/IRM) in a concentration- and time-dependent manner [1] [2] [3].

Carpachromene Concentration ($\mu\text{g/mL}$)	Glucose Concentration (mmol/L) at 12h	Glucose Concentration (mmol/L) at 24h	Glucose Concentration (mmol/L) at 36h	Glucose Concentration (mmol/L) at 48h
5 $\mu\text{g/mL}$	6.4 ± 0.53	3.45 ± 0.32	2.66 ± 0.21	2.04 ± 0.18
10 $\mu\text{g/mL}$	5.94 ± 0.42	3.01 ± 0.43	2.12 ± 0.25	1.58 ± 0.14
20 $\mu\text{g/mL}$	4.47 ± 0.41	2.84 ± 0.33	1.64 ± 0.21	1.07 ± 0.18
Untreated HepG2/IRM Cells	>18 (approximate from curve)			

Additional Quantitative Findings:

- **Cell Viability:** Treatment for 48 hours with **carpachromene** at concentrations of 6.3, 10, and 20 $\mu\text{g/mL}$ maintained high cell viability of over 90% [1] [2] [3].
- **Glycogen Content:** Treatment with 20 $\mu\text{g/mL}$ of **carpachromene** significantly increased intracellular glycogen content compared to untreated HepG2/IRM cells [1] [3].
- **Enzyme Activity:** **Carpachromene** treatment (20 $\mu\text{g/mL}$) significantly decreased PEPCCK enzyme activity and increased hexokinase (HK) enzyme activity [1].

Detailed Experimental Protocols

Here are the methodologies for key experiments from the study.

Insulin Resistant Model (IRM) Development

- **Cell Line:** Human hepatoma cell line (HepG2) [2] [3].
- **Induction of Insulin Resistance:**
 - HepG2 cells were incubated with a low concentration of insulin (**0.005 μM**) for **24 hours** [2] [3].
 - This treatment resulted in the lowest cellular glucose consumption, confirming the establishment of the insulin-resistant model (HepG2/IRM) [2] [3].
- **Validation:** The model was validated by measuring glucose concentration in the media, with HepG2/IRM cells showing significantly reduced glucose consumption compared to control cells [2] [3].

Glucose Uptake Assay

- **Treatment:** HepG2/IRM cells were treated with various concentrations of **carpachromene** (**5, 10, and 20 $\mu\text{g/mL}$**). Metformin was used as a positive control [2] [3].
- **Time Course:** Glucose concentration in the media was measured at multiple time points: **12, 24, 36, and 48 hours** post-treatment [2] [3].
- **Measurement:** The decrease in media glucose concentration was measured, indicating cellular glucose uptake. The study confirmed a concentration- and time-dependent decrease [1] [2] [3].

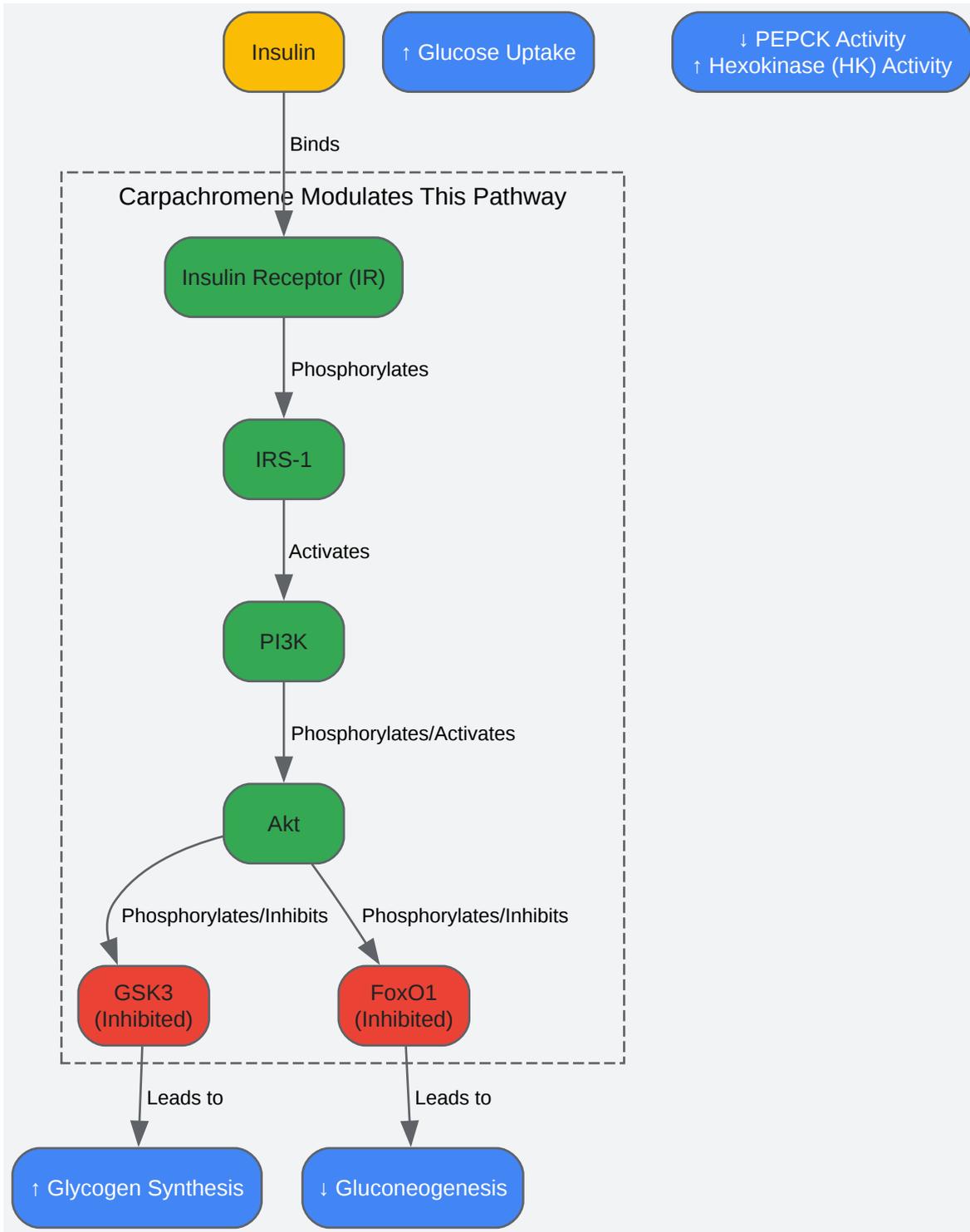
Western Blot Analysis for Signaling Pathways

- **Protein Analysis:** After **carpachromene** treatment, HepG2/IRM cells were lysed, and proteins were extracted [1] [2].

- **Target Proteins:** The expression levels of key proteins in the insulin signaling pathway were analyzed. Specifically, the **phosphorylated/total protein ratios** were measured for:
 - Insulin Receptor (IR)
 - Insulin Receptor Substrate 1 (IRS1)
 - Phosphoinositide 3-kinase (PI3K)
 - Protein kinase B (Akt)
 - Glycogen synthase kinase 3 (GSK3)
 - Forkhead box protein O1 (FoxO1) [1] [2]
- **Finding: Carpachromene** significantly increased the phosphorylated/total ratios of these proteins, indicating activation of the IR/IRS1/PI3k/Akt/GSK3/FoxO1 pathway [1].

Molecular Pathway Visualization

The following diagram illustrates the insulin signaling pathway modulated by **carpachromene**, as identified in the study [1] [2] [3].



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This diagram shows how **carbachromene** enhances the insulin signaling pathway by increasing the phosphorylation of key proteins, leading to increased glucose uptake and glycogen synthesis, and decreased gluconeogenesis [1] [2].

Troubleshooting Guide & FAQs

Problem: Lack of expected effect on glucose concentration in assays.

- **Potential Cause 1:** The insulin-resistant cell model (HepG2/IRM) was not properly established.
 - **Solution:** Verify the model by confirming that treatment with **0.005 µM insulin for 24 hours** successfully and significantly reduces glucose consumption compared to untreated HepG2 cells [2] [3].
- **Potential Cause 2: Carpachromene** concentration or treatment duration is insufficient.
 - **Solution:** Ensure you are using effective concentrations (**5-20 µg/mL**) and include a full time-course analysis up to **48 hours** to observe the time-dependent effect [1] [2] [3].
- **Potential Cause 3:** Reduced cell viability is confounding the results.
 - **Solution:** Perform a cell viability assay (e.g., MTT). For follow-up experiments, use concentrations where viability remains above **90%** (e.g., 6.3-20 µg/mL for 48h) [1] [2] [3].

Problem: High background noise or inconsistency in Western Blot results for phosphorylated proteins.

- **Potential Cause:** Inadequate handling of samples leading to protein degradation or dephosphorylation.
 - **Solution:** Use fresh, specific phosphatase and protease inhibitors in all lysis and storage buffers. Confirm antibody specificity for the phosphorylated epitope [1] [2].

FAQ

- **From which plant is carpachromene isolated?**
 - **Carpachromene** is a natural compound isolated from the fresh leaves, and particularly the stem, of the **Indian Banyan tree (*Ficus benghalensis*)** [2] [3] [4].
- **What is a suitable positive control for these experiments?**
 - The study used **metformin** as a positive control in its glucose uptake and glycogen content assays [2] [3].
- **Does carpachromene affect other relevant enzymes?**
 - Yes, independent research shows that **carpachromene** also exhibits significant inhibitory activity against **urease, tyrosinase, and phosphodiesterase** enzymes, which may contribute to its broader therapeutic potential [4].

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